N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide
Description
This compound (CAS: 1274948-15-0) is a benzothiazole derivative characterized by a unique azamethoxyethylene substituent at the 7-position and two methyl groups at the 5,5-positions of the partially saturated benzothiazole ring. It is commercially available in quantities ranging from 25 mg to 250 mg, with prices escalating proportionally (e.g., 25 mg: €331; 250 mg: €766) .
Properties
IUPAC Name |
N-[(7Z)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-5-18-16-10-7-13(3,4)6-9-11(10)19-12(15-9)14-8(2)17/h5-7H2,1-4H3,(H,14,15,17)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBOSFYMGUVRCQ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=C1SC(=N2)NC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/CC(CC2=C1SC(=N2)NC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for medical use.
- Molecular Formula : C17H18ClN3O2S
- Molecular Weight : 363.86 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit significant inhibitory effects on enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.
Inhibition of Acetylcholinesterase
Research indicates that derivatives similar to this compound show promising AChE inhibition. For instance, a related compound demonstrated an IC50 value of 0.08 μM against AChE, indicating potent inhibitory activity compared to standard references . The mechanism appears to involve competitive inhibition, as evidenced by Lineweaver-Burk plot analyses.
Case Studies and Research Findings
- Neuroprotective Effects :
- Cytotoxicity :
- Molecular Docking Studies :
Data Table: Summary of Biological Activities
| Compound | Target Enzyme | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|---|
| 7i | AChE | 0.08 | Competitive inhibition | |
| 5AD | AChE | 1.477 | Mixed-type inhibition | |
| 5AI | BACE-1 | 0.392 | Competitive inhibition |
Implications for Therapeutic Use
Given its potential to inhibit key enzymes involved in neurodegeneration and its favorable safety profile, this compound may serve as a candidate for developing new treatments for Alzheimer's disease and other cognitive disorders.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key structural analogues is provided below:
Physicochemical and Functional Differences
- Solubility and Polarity : The target compound’s azamethoxyethylene group introduces both nitrogen and oxygen atoms, likely enhancing water solubility compared to the methoxy-substituted analogue in . However, the dimethoxybenzamide derivative () may exhibit lower solubility due to its bulky aromatic substituent .
- Electron-Withdrawing/Donating Effects : The azamethoxyethylene group (target compound) is electron-withdrawing, contrasting with the electron-donating methoxy group in . This difference could modulate reactivity in nucleophilic or electrophilic reactions .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use a combination of -NMR (in DMSO-d6 or CDOD), IR (for functional group validation), and mass spectrometry (MS). For example, -NMR can resolve methyl groups (δ 0.96–1.40 ppm) and aromatic protons (δ 6.67–8.69 ppm), while IR identifies NH/OH stretches (e.g., 3433 cm for hydroxyl groups). MS confirms molecular ion peaks (e.g., m/z 269 for analogous thiadiazole derivatives). Cross-validate spectral data with crystallographic results from SHELX-refined structures to resolve ambiguities .
Q. What synthetic protocols are effective for producing this compound?
- Methodological Answer : Optimize reaction conditions based on heterocyclic synthesis principles. For example:
- Solvent : Ethanol or MeOH under reflux (70–100°C, 24–72 hours).
- Stoichiometry : Use 1.1–4.5 molar equivalents of amine nucleophiles for substitution reactions.
- Purification : Column chromatography (ethyl acetate/light petroleum gradients) or recrystallization (MeOH/dioxane) to isolate solids with >60% yield .
Q. How should researchers address low yields in multi-step syntheses involving benzothiazole intermediates?
- Methodological Answer : Monitor reaction progression via TLC and adjust stoichiometry of reactive groups (e.g., azamethoxyethylene). Use triethylamine (TEA) as a catalyst to enhance nucleophilic substitution efficiency. Post-synthesis, employ gradient elution in column chromatography to separate polar by-products .
Advanced Research Questions
Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?
- Methodological Answer : Refine X-ray diffraction data using SHELXL to validate bond lengths/angles and hydrogen-bonding networks. For example, SHELX’s robust refinement algorithms can reconcile -NMR chemical shifts (e.g., δ 7.87 ppm for aromatic protons) with crystallographic torsion angles. Cross-check thermal displacement parameters to identify dynamic disorder in azamethoxyethylene groups .
Q. What experimental strategies are suitable for analyzing antioxidant activity in derivatives of this compound?
- Methodological Answer : Adapt protocols from analogous benzothiazinone acetamides:
- Assay Design : Use DPPH radical scavenging or ferric-reducing antioxidant power (FRAP) assays.
- Control Variables : Compare IC values against reference antioxidants (e.g., ascorbic acid).
- Statistical Validation : Apply ANOVA to assess significance (p < 0.05) across triplicate trials .
Q. How can researchers troubleshoot unexpected by-products in heterocyclic ring-closing reactions?
- Methodological Answer : Identify competing reaction pathways (e.g., thiadiazole vs. triazole formation) using LC-MS or -NMR coupling patterns. Adjust reaction pH (e.g., HCl quench) to suppress side reactions. For persistent issues, replace methylamine with bulkier amines (e.g., cyclohexylamine) to sterically hinder undesired substitutions .
Q. What strategies improve reproducibility in crystallographic studies of thermally sensitive derivatives?
- Methodological Answer : Use low-temperature (100 K) data collection with synchrotron radiation to minimize thermal motion artifacts. For twinned crystals, apply SHELXD’s twin-law refinement or pseudomerohedral correction tools. Validate hydrogen atom positions using SHELXPRO’s riding model .
Data Contradiction Analysis
Q. How should conflicting IR and NMR data for NH/OH groups be interpreted?
- Methodological Answer : IR may show broad NH stretches (e.g., 3115 cm) due to hydrogen bonding, while NMR might not resolve exchange-broadened protons. Conduct variable-temperature NMR (VT-NMR) in DMSO-d6 to observe sharpening of NH peaks at elevated temperatures (e.g., 50°C). Confirm via deuterium exchange experiments .
Q. What explains variations in melting points across synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
